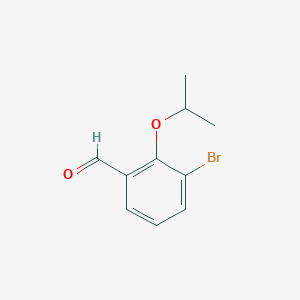

3-Bromo-2-(propan-2-yloxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-propan-2-yloxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-7(2)13-10-8(6-12)4-3-5-9(10)11/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVXYSZSKKLQBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC=C1Br)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 2 Propan 2 Yloxy Benzaldehyde

Regioselective Bromination Strategies in ortho-Isopropoxybenzaldehyde Derivatives

The introduction of a bromine atom at the C-3 position of the 2-isopropoxybenzaldehyde (B1295665) scaffold is a key challenge due to the directing effects of the existing substituents. The bulky isopropoxy group at C-2 is an ortho-, para-director, activating the C-3 and C-5 positions. Concurrently, the aldehyde group at C-1 is a deactivating, meta-director, also favoring the C-3 and C-5 positions. This confluence of directing effects often makes achieving high regioselectivity difficult, with the C-5 position being a common site for electrophilic attack. researchgate.netresearchgate.net

Direct Halogenation Approaches

Direct bromination of activated aromatic compounds is a fundamental transformation in organic synthesis. For substrates like 2-isopropoxybenzaldehyde, various brominating agents can be employed. However, achieving regioselectivity for the C-3 position over the electronically favored and sterically more accessible C-5 position requires carefully controlled conditions. nih.gov

Research into the oxidative bromination of salicylaldehyde, a related precursor, using systems like potassium bromide/hydrogen peroxide catalyzed by vanadium complexes, often results in the formation of the 5-bromo derivative as the major product. researchgate.netdntb.gov.ua This highlights the inherent challenge of directing the bromine to the C-3 position. Alternative brominating systems, such as N-bromosuccinimide (NBS) with silica (B1680970) gel or tetraalkylammonium tribromides, have been developed to enhance regioselectivity in aromatic brominations, particularly to favor para-substitution. mdpi.com To achieve the desired 3-bromo isomer via direct halogenation, specialized catalysts or reaction conditions that can override the inherent electronic and steric preferences would be necessary, for instance by using microporous catalysts like zeolites which can influence regioselectivity through shape-selective catalysis. researchgate.net

Indirect Bromination via Organometallic Intermediates

To circumvent the regioselectivity issues of direct halogenation, indirect methods utilizing organometallic intermediates offer a powerful and precise alternative. Directed ortho-metalation (DoM) is the most prominent strategy in this context. wikipedia.orgbaranlab.org This method leverages a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org

In the synthesis of 3-Bromo-2-(propan-2-yloxy)benzaldehyde, the isopropoxy group can serve as the DMG. wikipedia.orgbaranlab.org However, the aldehyde functional group is highly electrophilic and incompatible with the nucleophilic organolithium reagents required for lithiation. Therefore, the aldehyde must first be protected. harvard.edu A common strategy is to convert the aldehyde into a cyclic acetal (B89532), which is stable under the strongly basic conditions of the DoM reaction. oup.com

The synthetic sequence is as follows:

Protection: The aldehyde group of 2-isopropoxybenzaldehyde is protected, for example, as a diethyl acetal.

Directed ortho-Metalation: The protected compound is treated with an organolithium reagent like n-butyllithium or sec-butyllithium. The isopropoxy group directs the deprotonation exclusively to the C-3 position, forming a stable aryllithium intermediate. wikipedia.orgharvard.edu

Bromination: The aryllithium species is then quenched with an electrophilic bromine source, such as molecular bromine (Br₂) or 1,2-dibromoethane, to install the bromine atom at the C-3 position.

Deprotection: Finally, the acetal protecting group is removed by acidic hydrolysis to regenerate the aldehyde, yielding the final product, this compound. cem.com

This multi-step approach provides excellent control over the regiochemical outcome, making it a reliable method for synthesizing the target compound.

Functional Group Interconversion Routes to the Aldehyde Moiety

An alternative to direct formylation or manipulation of a pre-existing aldehyde is the formation of the aldehyde moiety from other functional groups, such as a primary alcohol or a carboxylic acid derivative. These interconversions are fundamental transformations in organic synthesis.

Oxidation of Primary Alcohols

The target aldehyde can be synthesized via the oxidation of the corresponding primary alcohol, (3-Bromo-2-(propan-2-yloxy)phenyl)methanol . This method relies on the availability of the precursor alcohol, which can be prepared through various routes. The key to this step is the use of a mild oxidizing agent that can selectively convert the primary alcohol to an aldehyde without over-oxidation to the more stable carboxylic acid.

Several reagents are effective for this transformation. Pyridinium chlorochromate (PCC) is a widely used reagent for oxidizing primary alcohols to aldehydes in high yield. chemicalbook.com Other common methods include the Swern oxidation, which uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Dess-Martin periodinane (DMP) oxidation. These methods are known for their mild conditions and high efficiency, making them suitable for complex molecules.

| Oxidation Method | Reagent(s) | Typical Conditions |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM), room temperature |

| Swern Oxidation | (COCl)₂, DMSO, then Et₃N | Low temperature (-78 °C), DCM |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | DCM, room temperature |

Reduction of Carboxylic Acid Derivatives

Another synthetic pathway involves the partial reduction of a carboxylic acid derivative, such as 3-Bromo-2-(propan-2-yloxy)benzoic acid . Directly reducing a carboxylic acid to an aldehyde is challenging because most powerful reducing agents, like lithium aluminum hydride (LiAlH₄), will proceed to the primary alcohol. Therefore, the carboxylic acid is typically converted into a more reactive derivative that is amenable to controlled reduction.

Common strategies include:

Reduction of Acid Chlorides: The carboxylic acid can be converted to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reduced to the aldehyde via the Rosenmund reduction (catalytic hydrogenation over a poisoned catalyst, e.g., Pd/BaSO₄) or by using a mild hydride reagent like lithium tri-tert-butoxyaluminum hydride.

Reduction of Esters: Conversion of the carboxylic acid to an ester, followed by reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), is a highly effective method for synthesizing aldehydes.

Weinreb Amide Approach: The carboxylic acid can be converted to an N-methoxy-N-methylamide (Weinreb amide). This functional group reacts with organometallic reagents (like Grignard or organolithium reagents) or hydride reagents (like LiAlH₄) to form a stable chelated intermediate, which upon acidic workup hydrolyzes to the aldehyde. chemicalbook.com

Protecting Group Strategies in the Synthesis of this compound

The successful synthesis of complex organic molecules often requires the temporary masking of a reactive functional group to prevent it from interfering with a desired chemical transformation elsewhere in the molecule. wikipedia.org In the synthesis of this compound, the aldehyde group is particularly sensitive to the strongly basic and nucleophilic reagents used in certain steps, most notably the directed ortho-metalation. oup.com

The use of an acetal, typically a cyclic acetal formed with ethylene (B1197577) glycol, is a robust strategy for protecting the aldehyde. oup.comcem.com This protecting group exhibits ideal characteristics for this synthetic context:

Ease of Formation: It is readily formed by treating the aldehyde with ethylene glycol under acidic catalysis. oup.com

Stability: It is inert to strongly basic conditions, such as those involving organolithium reagents (e.g., n-BuLi), and to many nucleophiles and reducing agents. oup.comwikipedia.org

Ease of Removal: It can be cleanly removed (deprotected) under mild aqueous acidic conditions to regenerate the aldehyde functionality without affecting other parts of the molecule. cem.com

The concept of orthogonality is crucial in multistep synthesis. fiveable.me An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others. wikipedia.org For instance, the ether linkage of the isopropoxy group is stable to the acidic conditions used to deprotect the acetal, ensuring the integrity of the final product structure. The strategic application of protecting groups is therefore indispensable for achieving a high-yielding and efficient synthesis of this compound, especially via the directed ortho-metalation route. organic-chemistry.org

Green Chemistry Approaches and Sustainable Synthetic Routes

The synthesis of this compound is typically achieved through a Williamson ether synthesis, a well-established method for forming ethers from an alkoxide and an alkyl halide. In the context of this specific compound, the reaction involves the deprotonation of 3-bromo-2-hydroxybenzaldehyde (B158676) to form a phenoxide, which then acts as a nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane).

Conventional approaches to the Williamson ether synthesis often utilize polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, which, while effective, pose environmental and health concerns. acsgcipr.org In response, green chemistry initiatives have explored several more sustainable alternatives.

One significant advancement is the use of microwave-assisted synthesis . benthamdirect.combenthamscience.com Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher yields by minimizing the formation of byproducts. benthamdirect.comwikipedia.org This method aligns with green chemistry principles by reducing energy consumption and often allowing for the use of less harsh reaction conditions. benthamdirect.com

The application of ultrasound-assisted synthesis represents another green approach. Sonication can enhance reaction rates and yields in Williamson ether syntheses, sometimes in the absence of phase-transfer catalysts. researchgate.netrsc.org The mechanical effects of acoustic cavitation can improve mass transfer and increase the reactivity of the reacting species.

Phase-transfer catalysis (PTC) is a powerful technique for conducting reactions between reagents in immiscible phases, thereby eliminating the need for hazardous, anhydrous organic solvents. acs.orgfzgxjckxxb.com In the synthesis of this compound, a phase-transfer catalyst can facilitate the transfer of the phenoxide from an aqueous or solid phase to an organic phase containing the isopropyl halide. This approach can enable the use of greener solvents like water or even solvent-free conditions. fzgxjckxxb.comresearchgate.net

Solvent-free reaction conditions offer a particularly attractive green alternative. researchgate.net By grinding the reactants (3-bromo-2-hydroxybenzaldehyde, a solid base like potassium carbonate, and the isopropyl halide) together, it is sometimes possible to achieve the desired transformation without any solvent, significantly reducing waste and simplifying product purification. researchgate.net

The choice of base is also a critical consideration. While strong bases like sodium hydride are effective, they are also highly reactive and require careful handling. Milder, solid bases such as potassium carbonate or sodium bicarbonate are often preferred in green synthetic protocols as they are safer and easier to handle and remove after the reaction. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement

The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Key parameters that are typically investigated include the choice of solvent, base, temperature, and reaction time.

The interplay between these factors is complex, and a systematic approach is necessary to identify the optimal conditions. For instance, the ideal temperature will depend on the chosen solvent and the reactivity of the alkylating agent.

Below are illustrative data tables representing typical optimization studies for a Williamson ether synthesis of this nature.

Table 1: Effect of Solvent on the Yield of this compound Reaction Conditions: 3-bromo-2-hydroxybenzaldehyde (1.0 mmol), 2-bromopropane (1.2 mmol), K₂CO₃ (1.5 mmol), 60 °C, 8 h.

| Entry | Solvent | Yield (%) |

| 1 | Acetonitrile | 85 |

| 2 | Acetone | 78 |

| 3 | Dimethylformamide (DMF) | 92 |

| 4 | Toluene | 65 |

| 5 | Water (with PTC) | 75 |

This table demonstrates how the polarity and properties of the solvent can significantly influence the reaction outcome, with more polar aprotic solvents generally providing higher yields in the absence of a phase-transfer catalyst.

Table 2: Optimization of Base and Temperature Reaction Conditions: 3-bromo-2-hydroxybenzaldehyde (1.0 mmol), 2-bromopropane (1.2 mmol) in DMF, 8 h.

| Entry | Base | Temperature (°C) | Yield (%) |

| 1 | K₂CO₃ | 60 | 92 |

| 2 | K₂CO₃ | 80 | 95 |

| 3 | K₂CO₃ | 100 | 94 (with some byproduct formation) |

| 4 | Na₂CO₃ | 80 | 88 |

| 5 | Cs₂CO₃ | 80 | 97 |

| 6 | NaH | 25 (RT) | 90 |

From this data, it's evident that while stronger bases like sodium hydride can be effective at lower temperatures, cesium carbonate at an elevated temperature provides the highest yield. However, cost and handling considerations often make potassium carbonate a practical choice.

Further optimization would involve fine-tuning the stoichiometry of the reactants and the reaction time to ensure complete conversion of the starting material while minimizing the potential for side reactions.

Reactivity Profiles and Transformational Chemistry of 3 Bromo 2 Propan 2 Yloxy Benzaldehyde

Aldehyde Group Reactivity in 3-Bromo-2-(propan-2-yloxy)benzaldehyde

The aldehyde group is a key functional group that imparts significant reactivity to the molecule, making it a focal point for various synthetic transformations.

Nucleophilic Addition Reactions

The electrophilic carbon atom of the aldehyde group in this compound is susceptible to attack by nucleophiles. This fundamental reaction allows for the introduction of a wide array of functional groups. For instance, Grignard reagents and organolithium compounds can add to the carbonyl group to form secondary alcohols.

Oxidation Reactions, including Carboxylic Acid Formation

The aldehyde group can be readily oxidized to a carboxylic acid. mdpi.com This transformation is a common and crucial step in the synthesis of more complex molecules. Various oxidizing agents can be employed to achieve this conversion. For example, potassium permanganate (B83412) or chromium trioxide can effectively oxidize the aldehyde to the corresponding carboxylic acid. A greener approach involves the use of hydrogen peroxide with a diphenyl diselenide catalyst, which can quantitatively convert benzaldehyde (B42025) to benzoic acid. mdpi.com

Table 1: Oxidation of Aldehydes to Carboxylic Acids

| Aldehyde | Oxidizing Agent | Catalyst | Product | Yield (%) |

| Benzaldehyde | 10% aq. H₂O₂ | (PhSe)₂ | Benzoic Acid | Quantitative |

Data sourced from a study on selenium-catalyzed oxidation of aldehydes. mdpi.com

Reduction Reactions

The aldehyde functionality can be reduced to a primary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For instance, 3-bromo-2-methylbenzaldehyde (B1279399) has been reduced using lithium aluminum hydride. chemicalbook.com The choice of reducing agent can be critical, especially when other reducible functional groups are present in the molecule.

Condensation Reactions and Imine Formation

This compound can undergo condensation reactions with primary amines to form imines, also known as Schiff bases. This reaction is fundamental in the synthesis of various ligands for coordination chemistry and in the construction of heterocyclic compounds. Salicylaldehyde and its derivatives are frequently used in the formation of Schiff bases. nih.gov

Aromatic Bromine Reactivity in this compound

The bromine atom attached to the aromatic ring provides a handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, significantly expanding the synthetic utility of the molecule.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi)

The bromine atom on the aromatic ring of this compound is a key site for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.govrsc.org This method is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The reaction conditions are generally mild, and a variety of functional groups are tolerated. nih.gov The choice of ligand on the palladium catalyst can be crucial for the reaction's success and can even influence chemoselectivity when multiple reactive sites are present. researchgate.net

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org This method is highly effective for the synthesis of arylalkynes. libretexts.org Copper-free versions of the Sonogashira reaction have also been developed. organic-chemistry.org The reaction is instrumental in creating conjugated enyne systems found in many natural products. libretexts.org

Negishi Coupling: This reaction involves the coupling of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. nih.gov A key advantage of the Negishi coupling is the high reactivity of the organozinc nucleophiles. The choice of ligand can significantly impact the stereochemical outcome of the reaction. nih.gov

Table 2: Examples of Cross-Coupling Reactions

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Aryl Bromide | Arylboronic Acid | Pd(OAc)₂/PCy₃ | Biaryl |

| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd(0)/Cu(I) | Arylalkyne |

| Negishi | Aryl Bromide | Organozinc Halide | PdCl₂(PPh₃)₂ | Aryl-Alkyl/Aryl |

This table provides a generalized overview of common cross-coupling reactions.

Nucleophilic Aromatic Substitution Pathways

The electron-withdrawing nature of the aldehyde group, coupled with the presence of a bromine atom, renders the aromatic ring of this compound susceptible to nucleophilic aromatic substitution (SNA_r_) reactions. While the isopropoxy group is generally considered an activating group for electrophilic aromatic substitution, its electronic influence in the context of SNA_r_ is more nuanced. The substitution of the bromine atom by various nucleophiles, such as amines and thiols, can be achieved under appropriate reaction conditions.

For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful method for the formation of carbon-nitrogen bonds. chemspider.comresearchgate.net In a general sense, this reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. While specific examples with this compound are not extensively documented in readily available literature, the general applicability of this reaction to bromoarenes suggests its feasibility. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, would be critical for optimizing the yield and minimizing side reactions.

Similarly, other cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids) nih.govrsc.orgorganic-chemistry.orgfishersci.co.uk and the Sonogashira coupling (for C-C bond formation with terminal alkynes) researchgate.netorganic-chemistry.orgresearchgate.netlibretexts.org represent viable pathways for the transformation of the bromo substituent. The success of these reactions would depend on the careful selection of catalytic systems and reaction parameters to accommodate the functionalities present in the molecule.

Lithiation and Subsequent Electrophilic Quenching Reactions

The bromine atom on the aromatic ring provides a handle for lithium-halogen exchange, a common method for the generation of aryllithium species. google.com Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures would be expected to result in the formation of the corresponding 3-lithio-2-(propan-2-yloxy)benzaldehyde. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce new functional groups at the 3-position.

Potential electrophiles for this quenching step include, but are not limited to:

Aldehydes and ketones: to form secondary and tertiary alcohols, respectively.

Carbon dioxide: to yield the corresponding carboxylic acid after acidic workup.

Alkyl halides: to introduce alkyl chains.

Silyl halides: to afford silyl-substituted derivatives.

The success of these reactions hinges on maintaining anhydrous conditions and low temperatures to prevent unwanted side reactions, such as the addition of the organolithium reagent to the aldehyde functionality of another molecule. The choice of solvent, typically an ether like tetrahydrofuran (B95107) or diethyl ether, is also crucial for stabilizing the organolithium intermediate.

Isopropoxy Group Stability and Transformations

Ether Cleavage Reactions

The ether linkage of the isopropoxy group can be cleaved under strongly acidic conditions or by using specific Lewis acids. chemspider.comstackexchange.com The most common reagents for this transformation are strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), or Lewis acids such as boron tribromide (BBr₃).

The mechanism of cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an aryl alkyl ether like this compound, the cleavage would likely yield 3-bromo-2-hydroxybenzaldehyde (B158676) and 2-bromopropane (B125204). The regioselectivity of the cleavage is governed by the nature of the groups attached to the oxygen atom.

The reaction conditions for ether cleavage can be harsh and may affect other functional groups in the molecule. Therefore, the choice of reagent and reaction parameters must be carefully considered to achieve selective dealkylation without undesired side reactions.

Participation in Chelation-Assisted Processes

The presence of the oxygen atom of the isopropoxy group in the ortho position to the aldehyde functionality allows for potential chelation control in nucleophilic addition reactions to the carbonyl group. When a Lewis acid is added, it can coordinate to both the aldehyde oxygen and the ether oxygen, forming a five-membered chelate ring.

This chelation can have several consequences:

Enhanced Electrophilicity: The coordination of the Lewis acid to the aldehyde oxygen increases its electrophilicity, making it more susceptible to attack by weak nucleophiles.

Stereochemical Control: The rigid chelate structure can block one face of the aldehyde, leading to diastereoselective addition of nucleophiles.

This principle is particularly relevant in reactions with organometallic reagents, such as Grignard reagents or organolithium compounds. The extent of chelation control will depend on the strength of the Lewis acid, the nature of the nucleophile, and the reaction solvent. While specific studies on this compound are limited, the general principles of chelation control in ortho-alkoxybenzaldehydes are well-established in organic synthesis.

Applications of 3 Bromo 2 Propan 2 Yloxy Benzaldehyde As a Synthetic Building Block

Construction of Heterocyclic Systems

The aldehyde functionality and the bromine atom on the aromatic ring of 3-Bromo-2-(propan-2-yloxy)benzaldehyde are key features that can be exploited for the synthesis of various heterocyclic systems. These reactions often involve condensation of the aldehyde with a suitable binucleophile, followed by cyclization, or metal-catalyzed coupling reactions involving the bromine atom.

Nitrogen-containing heterocycles are of paramount importance in medicinal chemistry and materials science. researchgate.net this compound can serve as a key starting material for the synthesis of several classes of these compounds, including quinazolines and other fused nitrogenous heterocycles.

One of the most common methods for quinazoline (B50416) synthesis is the reaction of a 2-aminobenzaldehyde (B1207257) derivative with a nitrogen-containing component like an amine or an amide. organic-chemistry.org While direct literature examples for this compound are not prevalent, its precursor, 3-bromo-2-hydroxybenzaldehyde (B158676), is known to be used in the synthesis of biologically active compounds, often via Schiff base formation which is a key step in many heterocyclic syntheses. nih.gov It is plausible that this compound could react with various amines to form Schiff bases, which can then undergo further cyclization reactions to yield substituted quinazolines.

| Reactant 1 | Reactant 2 | Product Class | Potential Reaction |

| This compound | 2-Aminobenzylamine | Quinazoline | Friedländer Annulation |

| This compound | Anthranilamide | Quinazolinone | Condensation/Cyclization |

| This compound | Tryptamine | Tetrahydro-β-carboline | Pictet-Spengler Reaction |

The synthesis of oxygen-containing heterocycles, such as benzofurans, can be envisioned using this compound. A common strategy for benzofuran (B130515) synthesis involves the intramolecular cyclization of a suitably substituted phenol. While the isopropoxy group is generally stable, reactions targeting the formation of a benzofuran ring would likely involve the aldehyde and the bromine atom.

For instance, a Wittig reaction between this compound and a phosphorus ylide bearing a hydroxymethyl group could generate an intermediate that, upon intramolecular etherification (Williamson ether synthesis), would yield a benzofuran derivative. Alternatively, palladium-catalyzed coupling reactions, such as a Sonogashira coupling with a terminal alkyne followed by an intramolecular cyclization, represent a powerful method for the construction of substituted benzofurans. organic-chemistry.org

| Reactant 1 | Reactant 2 | Product Class | Potential Reaction |

| This compound | (Hydroxymethyl)triphenylphosphonium salt | Benzofuran | Wittig Reaction/Intramolecular Etherification |

| This compound | Terminal Alkyne | Benzofuran | Sonogashira Coupling/Cyclization |

The construction of sulfur-containing heterocycles like benzothiophenes can also be approached using this compound as a starting material. A well-established method for the synthesis of benzothiophenes is the Gewald reaction, which typically involves the condensation of a ketone or aldehyde with a sulfur source and an active methylene (B1212753) nitrile.

While the direct application of the Gewald reaction to this compound might require specific conditions, alternative routes are plausible. For example, conversion of the aldehyde to a corresponding thiol or thiocyanate, followed by intramolecular cyclization, could lead to the benzothiophene (B83047) core. Furthermore, palladium-catalyzed coupling of this compound with a sulfur-containing coupling partner could provide a precursor for subsequent cyclization.

| Reactant 1 | Reagent | Product Class | Potential Reaction |

| This compound | Lawesson's Reagent | Thiobenzaldehyde | Thionation |

| Thiobenzaldehyde Derivative | - | Benzothiophene | Intramolecular Cyclization |

Formation of Carbocyclic and Aromatic Frameworks

The bromine atom on the aromatic ring of this compound is a key handle for the formation of new carbon-carbon bonds, enabling the construction of various carbocyclic and extended aromatic frameworks. Transition metal-catalyzed cross-coupling reactions are particularly powerful in this context.

The Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a prime example. tcichemicals.com this compound can be coupled with a variety of aryl or vinyl boronic acids to generate biaryl compounds or stilbene (B7821643) derivatives, respectively. Similarly, the Heck reaction allows for the coupling of the aryl bromide with alkenes, rug.nl and the Sonogashira coupling facilitates the formation of a bond with terminal alkynes. wikipedia.org These reactions significantly expand the molecular complexity and provide access to a wide range of carbocyclic and aromatic structures.

| Coupling Reaction | Coupling Partner | Resulting Framework |

| Suzuki-Miyaura Coupling | Arylboronic acid | Biaryl |

| Heck Reaction | Alkene | Stilbene/Substituted Alkene |

| Sonogashira Coupling | Terminal Alkyne | Arylalkyne |

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, are highly efficient synthetic strategies. The aldehyde functionality of this compound makes it an ideal candidate for participation in several named MCRs.

For example, in the Biginelli reaction, an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) react to form dihydropyrimidinones. researchgate.net this compound could serve as the aldehyde component in this reaction, leading to the formation of highly substituted dihydropyrimidinone scaffolds. Similarly, in the Ugi and Passerini reactions, the aldehyde group can react with an amine, a carboxylic acid, and an isocyanide (Ugi) or a carboxylic acid and an isocyanide (Passerini) to generate complex acyclic structures that can be precursors to other cyclic systems.

Precursor for Advanced Organic Scaffolds and Molecular Architectures

The combination of functionalities in this compound makes it a valuable precursor for the synthesis of advanced organic scaffolds and complex molecular architectures, particularly those with potential applications in medicinal chemistry and materials science. The ability to sequentially or orthogonally functionalize the aldehyde and the bromide allows for the construction of intricate molecular designs.

For instance, the aldehyde can be transformed into a variety of other functional groups, such as an alcohol, an acid, or an amine, which can then participate in further synthetic transformations. The bromine atom can be used as a handle for late-stage functionalization via cross-coupling reactions, allowing for the introduction of diverse substituents to fine-tune the properties of the final molecule. The isopropoxy group, while generally inert, can influence the conformation and solubility of the resulting molecules. This multi-faceted reactivity profile positions this compound as a key intermediate in the synthesis of novel bioactive compounds and functional materials. nih.gov

Role in Specialized Chemical Research and Material Sciences

Integration into Advanced Materials Precursors

The molecular architecture of 3-Bromo-2-(propan-2-yloxy)benzaldehyde makes it an excellent precursor for advanced materials. The aldehyde group serves as a primary reactive site for a multitude of chemical transformations, including condensations, cycloadditions, and multicomponent reactions. These reactions allow for the incorporation of the benzaldehyde (B42025) unit into larger, more complex molecular frameworks, which are the building blocks of advanced materials.

The presence of the bromine atom is particularly advantageous. It can be readily transformed into other functional groups via cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This capability allows for the programmed introduction of various organic moieties, leading to materials with tailored electronic, optical, and physical properties. For instance, the substitution of the bromine atom can lead to the formation of conjugated systems, which are fundamental to the development of organic semiconductors and light-emitting diodes.

The isopropoxy group, while seemingly a simple alkyl ether, plays a crucial role in modulating the solubility and solid-state packing of the resulting materials. Its steric bulk can prevent close packing of polymer chains or molecular assemblies, thereby enhancing solubility in organic solvents—a critical factor for the processability of materials. Furthermore, the isopropoxy group can influence the conformational preferences of the molecule, which in turn affects the macroscopic properties of the material.

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, the study of systems involving intermolecular interactions, is another area where this compound shows significant promise. The formation of well-defined, self-assembled structures is driven by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. researchgate.net While the isopropoxy group precludes the classical hydrogen bonding seen in its parent compound, 3-bromo-2-hydroxybenzaldehyde (B158676), the bromine atom can act as a halogen bond donor. nih.gov

Halogen bonding is an increasingly recognized interaction in crystal engineering and the design of supramolecular architectures. The electrophilic region on the bromine atom can interact with Lewis basic sites on adjacent molecules, leading to predictable and robust self-assembly. This can be exploited to construct intricate one-, two-, and three-dimensional networks. The interplay between halogen bonding and π-π stacking, facilitated by the aromatic ring, can lead to complex and functional supramolecular materials.

The aldehyde functionality can be derivatized to introduce other recognition motifs, further expanding the possibilities for self-assembly. For example, conversion to an imine or an oxime can introduce new hydrogen bonding sites and alter the geometry of the molecule, providing another layer of control over the self-assembly process.

Utilization in Polymer Chemistry and Functional Polymer Synthesis

In the realm of polymer chemistry, functionalized benzaldehydes are valuable for the synthesis of polymers with specific properties and for the post-polymerization modification of existing polymers. The aldehyde group of this compound can participate in various polymerization reactions. For example, it can be used as a monomer in condensation polymerizations with appropriate co-monomers to create polyesters, polyamides, or polyimines.

More commonly, this compound would be utilized to introduce functionality into a polymer chain. This can be achieved by first modifying the benzaldehyde into a polymerizable monomer, for instance, by attaching a vinyl or an acrylate (B77674) group. Subsequent polymerization would yield a polymer with pendant 3-bromo-2-isopropoxybenzaldehyde units. These pendant groups can then be used for a variety of post-polymerization modifications, such as cross-linking the polymer chains to form robust networks or attaching other functional molecules to create materials with tailored properties. Research on benzaldehyde-functionalized polymer vesicles has demonstrated the utility of the aldehyde group for cross-linking and functionalization.

Contribution to Probe and Sensor Development

The development of chemical probes and sensors for the detection of specific analytes is a critical area of research. The reactivity of the aldehyde group in this compound makes it a suitable platform for the design of chemosensors. The aldehyde can react selectively with certain analytes, leading to a detectable change in the optical or electrochemical properties of the molecule.

For instance, the aldehyde can undergo condensation reactions with primary amines, including amino acids and biogenic amines. If the benzaldehyde core is part of a larger fluorophore, this reaction can lead to a change in the fluorescence emission, forming the basis of a "turn-on" or "turn-off" fluorescent sensor. The bromo and isopropoxy substituents can be used to fine-tune the electronic properties of the aromatic ring, thereby modulating the photophysical properties of the sensor and its selectivity towards the target analyte. While direct research on this specific compound is limited, the general principles of using functionalized benzaldehydes in sensor design are well-established.

Catalytic Applications or Ligand Design

The synthesis of novel ligands for metal-based catalysis is a cornerstone of modern synthetic chemistry. Salicylaldehyde and its derivatives are well-known precursors for the synthesis of Schiff base ligands. nih.gov These ligands are readily prepared through the condensation of the aldehyde with a primary amine. The resulting imine, along with the ortho-substituent, can chelate to a metal center, forming a stable complex.

Following this established methodology, this compound can be used to synthesize a range of bidentate or multidentate ligands. The electronic and steric properties of the resulting metal complex can be systematically tuned by varying the amine component and by further modification of the bromine atom. The isopropoxy group, being bulkier than the hydroxyl group of salicylaldehyde, would create a different steric environment around the metal center, which can influence the catalytic activity and selectivity of the complex. For example, research on a manganese(II) coordination polymer derived from 3-bromo-2-hydroxybenzaldehyde has shown catalytic activity in hydrogenation reactions, illustrating the potential of this class of compounds in catalysis. semanticscholar.org The bromine atom also provides a synthetic handle for the preparation of more complex ligand architectures, such as pincer ligands, which have shown remarkable catalytic activity in a variety of transformations.

Advanced Spectroscopic and Structural Elucidation Studies on 3 Bromo 2 Propan 2 Yloxy Benzaldehyde and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR Techniques)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehydic, and isopropoxy protons. The aldehydic proton (CHO) should appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The aromatic region will display a complex splitting pattern due to the three adjacent protons on the benzene (B151609) ring. Based on the substitution pattern, one would expect three signals corresponding to the protons at positions 4, 5, and 6. The isopropoxy group will be characterized by a septet for the methine proton (-OCH-) and a doublet for the six equivalent methyl protons (-CH₃).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. The carbonyl carbon of the aldehyde group is expected to have a chemical shift in the range of δ 190-195 ppm. The aromatic carbons will appear between δ 110 and 160 ppm, with the carbon bearing the bromine atom (C3) and the carbon attached to the isopropoxy group (C2) showing characteristic shifts influenced by the respective substituents. The carbons of the isopropoxy group will be observed in the upfield region, with the methine carbon (-OCH-) appearing around δ 70-75 ppm and the methyl carbons (-CH₃) at approximately δ 20-25 ppm. docbrown.info

2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguous assignment of all proton and carbon signals.

COSY: Would reveal the coupling between the aromatic protons, helping to assign their specific positions on the ring.

HSQC: Would correlate the proton signals with their directly attached carbon atoms, for instance, linking the aldehydic proton to the carbonyl carbon and the isopropoxy protons to their respective carbons.

HMBC: Would show long-range correlations (over two to three bonds), which is vital for confirming the connectivity of the molecule. For example, correlations would be expected between the aldehylic proton and the aromatic carbons, and between the isopropoxy protons and the C2 carbon of the benzene ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-2-(propan-2-yloxy)benzaldehyde This table is predictive and based on data from analogous compounds.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| CHO | ~9.8 - 10.2 | ~192 | s |

| C1 | - | ~125 | - |

| C2 | - | ~158 | - |

| C3 | - | ~115 | - |

| C4 | ~7.8 | ~136 | d |

| C5 | ~7.3 | ~128 | t |

| C6 | ~7.7 | ~129 | d |

| OCH(CH₃)₂ | ~4.7 | ~72 | septet |

| OCH(CH₃)₂ | ~1.4 | ~22 | d |

Mass Spectrometry (MS) Fragmentation Pathways and High-Resolution MS

Mass spectrometry is a powerful technique to determine the molecular weight and fragmentation pattern of a compound. For this compound, the presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M+ and M+2) of nearly equal intensity. researchgate.net

Fragmentation Pathways: Under electron ionization (EI), the molecular ion [C₁₀H₁₁BrO₂]⁺˙ would be observed. Key fragmentation pathways would likely involve:

Loss of the isopropoxy group or a propyl radical.

Alpha-cleavage of the aldehyde group, leading to the loss of a hydrogen radical or a formyl radical (CHO).

Cleavage of the ether bond.

Loss of a bromine radical.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula as C₁₀H₁₁BrO₂.

Table 2: Predicted Mass Spectrometry Fragments for this compound This table is predictive and based on general fragmentation patterns.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 258/260 | [M]⁺˙ | [C₁₀H₁₁BrO₂]⁺˙ |

| 215/217 | [M - C₃H₇]⁺ | [C₇H₄BrO₂]⁺ |

| 199/201 | [M - C₃H₇O]⁺ | [C₇H₄BrO]⁺ |

| 185/187 | [M - C₃H₇O - CHO]⁺ | [C₆H₄Br]⁺ |

| 157 | [C₆H₄CHO]⁺ | [C₇H₅O]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A strong band corresponding to the C=O stretching of the aldehyde group would be observed around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde group typically appears as two weak bands between 2700 and 2900 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage will give rise to bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹. The C-Br stretching vibration is expected in the lower frequency region, typically below 700 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretching band is also Raman active. As Raman and IR spectroscopy are governed by different selection rules, a combined analysis provides a more complete vibrational profile of the molecule.

Table 3: Predicted IR Absorption Bands for this compound This table is predictive and based on data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3050-3100 | Aromatic C-H Stretch | Medium |

| ~2980 | Aliphatic C-H Stretch | Medium |

| ~2720, ~2820 | Aldehyde C-H Stretch | Weak |

| ~1690 | C=O Stretch (Aldehyde) | Strong |

| ~1580, ~1470 | Aromatic C=C Stretch | Medium-Strong |

| ~1250 | Aryl-O Stretch (Ether) | Strong |

| ~1100 | Alkyl-O Stretch (Ether) | Strong |

| ~650 | C-Br Stretch | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure for this compound has been reported, the crystal structure of its precursor, 3-Bromo-2-hydroxybenzaldehyde (B158676), is known. nih.gov

The structure of 3-Bromo-2-hydroxybenzaldehyde reveals a nearly planar molecule with an intramolecular hydrogen bond between the hydroxyl group and the aldehyde oxygen. nih.gov The crystal packing is influenced by weak intermolecular C-H···Br interactions and π-stacking. nih.gov

For this compound, the introduction of the bulkier isopropoxy group in place of the hydroxyl group would likely lead to significant changes in the crystal packing. The planarity of the molecule might be disrupted due to the steric hindrance of the isopropyl group. The intramolecular hydrogen bond would be absent, and intermolecular interactions would be dominated by van der Waals forces and potentially weak C-H···O or C-H···Br interactions. A full crystal structure determination would be necessary to confirm these predictions.

Table 4: Crystal Data for the Related Compound 3-Bromo-2-hydroxybenzaldehyde. nih.gov

| Parameter | Value |

|---|---|

| Formula | C₇H₅BrO₂ |

| Molecular Weight | 201.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.0282(3) |

| b (Å) | 14.9715(7) |

| c (Å) | 6.8472(3) |

| β (°) | 108.907(1) |

| Volume (ų) | 681.61(5) |

| Z | 4 |

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies (if chiral derivatives)

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques used to study chiral molecules. As this compound is an achiral molecule, it will not exhibit a CD or ORD spectrum. However, if chiral derivatives of this compound were to be synthesized, for instance, by introducing a chiral center in the alkoxy side chain or by creating atropisomers, then CD and ORD spectroscopy would be invaluable for determining their absolute configuration and studying their conformational properties in solution. At present, no such studies have been reported in the literature for derivatives of this compound.

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* and n→π* transitions. The π→π* transitions of the aromatic system will likely appear as strong absorptions in the range of 250-300 nm. The n→π* transition of the carbonyl group is expected to be a weaker absorption at a longer wavelength, typically above 300 nm. The position and intensity of these bands can be influenced by the solvent polarity. For instance, a similar compound, 2,2'-[propane-1,3-diylbis(oxy)]dibenzaldehyde, shows an absorption peak at 327 nm. researchgate.net

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many aromatic aldehydes are not strongly fluorescent at room temperature due to efficient intersystem crossing from the excited singlet state to the triplet state. However, fluorescence studies, particularly at low temperatures, could provide insights into the excited state properties of this compound and its derivatives. Currently, there is no available fluorescence data for this specific compound.

Computational and Theoretical Investigations of 3 Bromo 2 Propan 2 Yloxy Benzaldehyde

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods provide insights into the distribution of electrons, the energies of molecular orbitals, and various other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Bromo-2-(propan-2-yloxy)benzaldehyde, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), would be employed to optimize the molecular geometry and compute a range of electronic properties. nih.govnih.gov

Studies on similar molecules, such as 5-Bromo-2-Hydroxybenzaldehyde, have demonstrated the utility of DFT in determining optimized structural parameters (bond lengths and angles), which can then be compared with experimental data if available. nih.gov Furthermore, DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net A smaller gap generally suggests that the molecule is more reactive.

Table 1: Illustrative DFT-Calculated Electronic Properties for a Related Substituted Benzaldehyde (B42025) (Note: Data is illustrative and based on studies of similar compounds, not this compound itself)

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap | 4.4 eV | Indicates chemical reactivity and kinetic stability. |

| Dipole Moment | 3.2 D | Measures the overall polarity of the molecule. |

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory provide a higher level of accuracy, albeit at a greater computational expense. nih.govnih.gov

For a molecule like benzaldehyde and its derivatives, ab initio calculations have been used to investigate properties that are sensitive to electron correlation effects, such as rotational barriers. nih.gov For instance, a study on benzaldehyde highlighted a discrepancy between experimental deductions and high-level ab initio predictions for the barrier to internal rotation, suggesting that the theoretical values might be more reliable in some cases. nih.gov Such calculations for this compound would provide a benchmark for its electronic structure and properties.

Conformational Analysis and Energy Minima

The presence of the flexible propan-2-yloxy group in this compound means that the molecule can exist in multiple conformations. Conformational analysis aims to identify the most stable spatial arrangements of the atoms (conformers) and the energy barriers between them.

Computational methods can be used to perform a potential energy surface (PES) scan by systematically rotating the dihedral angles of the propan-2-yloxy group relative to the benzene (B151609) ring. This allows for the identification of all possible conformers and the transition states that connect them. The energies of these structures are then calculated to determine their relative stabilities. Studies on similar substituted aromatic compounds have successfully used these techniques to predict the most favored conformations. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its participation in reactions such as nucleophilic substitution, oxidation of the aldehyde group, or condensation reactions.

Theoretical studies on the reactions of benzaldehyde derivatives with amines to form hemiaminals and Schiff bases have been conducted using DFT. nih.gov These studies identify the transition states and intermediates along the reaction pathway, providing a detailed picture of the reaction mechanism at the molecular level. nih.gov For example, the calculations can reveal the energy barriers for each step of the reaction, helping to understand the reaction kinetics and the factors that influence the product distribution. nih.gov Theoretical investigations into the cycloaddition reactions of related bromo-substituted compounds have also been performed to understand their regio- and stereoselectivities. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental spectra for structure validation and spectral assignment.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of molecules. nih.gov The calculated shifts for this compound would be compared to its experimental NMR spectrum to confirm its structure.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies and intensities of a molecule. bohrium.com These theoretical spectra are often scaled to account for systematic errors in the calculations. Comparing the calculated infrared (IR) and Raman spectra with experimental data helps in assigning the observed vibrational modes to specific functional groups and motions within the molecule. bohrium.comresearchgate.net

Table 2: Illustrative Comparison of Predicted and Experimental Vibrational Frequencies for a Related Benzaldehyde Derivative (Note: Data is illustrative and based on studies of similar compounds, not this compound itself)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| C=O stretch | 1695 | 1710 | Aldehyde carbonyl stretching |

| C-H stretch (aromatic) | 3050 | 3065 | Aromatic C-H stretching |

| C-Br stretch | 650 | 640 | Carbon-bromine stretching |

Molecular Dynamics Simulations for Solvation and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time, providing insights into dynamic processes such as solvation and intermolecular interactions.

For this compound, MD simulations could be performed to understand how it interacts with different solvents. This is particularly relevant for understanding solvent effects on reaction rates and spectroscopic properties. bohrium.com The simulations would model the explicit interactions between the solute molecule and the surrounding solvent molecules, providing a detailed picture of the solvation shell structure and dynamics. Furthermore, MD simulations can be used to study the aggregation behavior of the molecule and its interactions with other molecules, which is important for understanding its properties in the condensed phase.

Emerging Research Directions and Future Prospects for 3 Bromo 2 Propan 2 Yloxy Benzaldehyde

Development of Novel Synthetic Pathways

The synthesis of 3-Bromo-2-(propan-2-yloxy)benzaldehyde can be envisaged through several strategic approaches, primarily leveraging established reactions in organic chemistry. Future research is likely to focus on optimizing these pathways for efficiency, scalability, and sustainability.

A primary route would involve the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comkhanacademy.org This well-established method would utilize a suitable precursor, 3-bromo-2-hydroxybenzaldehyde (B158676), which can be synthesized from 2-bromophenol. researchgate.netnih.gov The reaction of the hydroxyl group with an isopropylating agent, such as 2-bromopropane (B125204) or isopropyl tosylate, in the presence of a base would yield the target ether. wikipedia.orgbyjus.commasterorganicchemistry.comyoutube.comkhanacademy.org Research in this area could focus on exploring milder and more efficient base and solvent systems to improve yields and reduce reaction times.

Alternatively, palladium-catalyzed C-H activation and functionalization strategies present a more modern and atom-economical approach. researchgate.netrsc.orgnih.govnih.govacs.org For instance, the direct ortho-alkoxylation of 3-bromobenzaldehyde (B42254) could be explored. While challenging, the development of suitable directing groups and catalytic systems could enable the direct introduction of the isopropoxy group at the C2 position. researchgate.netnih.govnih.govacs.org This would offer a more direct route, avoiding the pre-functionalization required in the Williamson ether synthesis.

Another avenue for synthetic innovation lies in the late-stage functionalization of a pre-formed 2-(propan-2-yloxy)benzaldehyde. Selective bromination at the C3 position would be the key step. This could be achieved through electrophilic aromatic substitution, where the directing effects of the aldehyde and isopropoxy groups would need to be carefully considered to achieve the desired regioselectivity. masterorganicchemistry.com

| Synthetic Pathway | Key Starting Materials | Key Reactions | Potential Research Focus |

| Williamson Ether Synthesis | 3-Bromo-2-hydroxybenzaldehyde, Isopropyl halide/tosylate | Nucleophilic substitution (SN2) | Optimization of base/solvent systems, microwave-assisted synthesis |

| Palladium-Catalyzed C-H Alkoxylation | 3-Bromobenzaldehyde, Isopropanol | Directed C-H activation, Reductive elimination | Development of novel directing groups and ligands, improving catalyst turnover |

| Late-stage Bromination | 2-(propan-2-yloxy)benzaldehyde | Electrophilic aromatic substitution | Control of regioselectivity, use of milder brominating agents |

Exploration of Undiscovered Reactivity Modes

The unique arrangement of the bromo, isopropoxy, and aldehyde functionalities on the benzene (B151609) ring of this compound opens up possibilities for exploring a variety of chemical transformations.

The aldehyde group is a versatile handle for a plethora of reactions. These include, but are not limited to, oxidation to the corresponding carboxylic acid, reduction to the benzyl (B1604629) alcohol, and participation in various condensation reactions to form imines, oximes, and hydrazones. wisdomlib.org Furthermore, its use in multicomponent reactions, such as the Biginelli or Ugi reactions, could lead to the rapid generation of complex molecular scaffolds.

The bromine atom serves as a key site for cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination could be employed to introduce a wide range of substituents at the C3 position. This would allow for the synthesis of a diverse library of derivatives with tailored electronic and steric properties.

The potential for nucleophilic aromatic substitution (SNAr) at the C3 position, displacing the bromide, is another area of interest. khanacademy.orgwikipedia.orgmasterorganicchemistry.comyoutube.comlibretexts.org While the ring is not strongly activated towards SNAr, under specific conditions with highly reactive nucleophiles or through the use of copper or palladium catalysis, this transformation could be achieved. The presence of the ortho-isopropoxy group might influence the reactivity and regioselectivity of such reactions.

| Functional Group | Reaction Type | Potential Products/Intermediates |

| Aldehyde | Oxidation, Reduction, Condensation, Multicomponent reactions | Carboxylic acids, Alcohols, Imines, Oximes, Hydrazones, Dihydropyrimidinones |

| Bromine | Palladium-catalyzed cross-coupling (Suzuki, Heck, etc.) | Biaryls, Substituted alkenes, Alkynylated aromatics, Arylamines |

| Aromatic Ring | Nucleophilic Aromatic Substitution (SNAr) | Ethers, Amines, Thioethers |

Expansion of Applications in Niche Chemical Fields

The structural features of this compound make it an attractive building block for applications in several specialized areas of chemistry.

In medicinal chemistry , substituted benzaldehydes are known to exhibit a range of biological activities. nih.govgoogle.commdpi.comnih.gov The title compound could serve as a precursor for the synthesis of novel therapeutic agents. For instance, derivatives could be designed as inhibitors of enzymes such as phenoloxidase or as modulators of hemoglobin. nih.govgoogle.comnih.govnih.gov The lipophilic isopropoxy group and the reactive aldehyde and bromo functionalities provide handles for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

In materials science , the aromatic core of this compound can be incorporated into larger conjugated systems. Through polymerization or by incorporation into liquid crystal structures, novel materials with interesting photophysical or electronic properties could be developed. The bromine atom allows for post-synthetic modification of these materials.

In the field of agrochemicals , many pesticides and herbicides are based on substituted aromatic scaffolds. The unique substitution pattern of this benzaldehyde (B42025) could lead to the discovery of new compounds with potent and selective herbicidal or insecticidal activity.

Integration with Flow Chemistry and Automated Synthesis Platforms

Modern synthetic chemistry is increasingly moving towards continuous manufacturing and automated synthesis to improve efficiency, safety, and reproducibility. beilstein-journals.orgresearchgate.netacs.orgyoutube.combeilstein-journals.orgsynplechem.comresearchgate.net The synthesis and subsequent derivatization of this compound are well-suited for these technologies.

Flow chemistry offers several advantages for the synthesis of this compound. beilstein-journals.orgresearchgate.netacs.orgyoutube.com For instance, the Williamson ether synthesis could be performed in a flow reactor, allowing for precise control of temperature and reaction time, potentially leading to higher yields and reduced byproducts. Similarly, hazardous reactions, such as certain bromination or nitration reactions on the aromatic ring, can be performed more safely in a continuous flow setup.

Automated synthesis platforms can be employed to rapidly generate a library of derivatives from this compound. beilstein-journals.orgsynplechem.comresearchgate.net By programming a sequence of reactions, such as a series of cross-coupling reactions followed by condensation on the aldehyde, a large number of diverse molecules can be synthesized with minimal manual intervention. This high-throughput approach is particularly valuable for drug discovery and materials science research.

| Technology | Potential Advantages for this compound Chemistry |

| Flow Chemistry | Improved safety for hazardous reactions, enhanced control over reaction parameters, potential for higher yields and purity, ease of scalability. beilstein-journals.orgresearchgate.netacs.orgyoutube.com |

| Automated Synthesis | High-throughput synthesis of derivative libraries, increased reproducibility, reduced manual labor, rapid exploration of structure-activity relationships. beilstein-journals.orgsynplechem.comresearchgate.net |

Computational Design of Derivatives with Enhanced Properties

Computational chemistry and molecular modeling are powerful tools for predicting the properties of new molecules and for guiding synthetic efforts. nih.govnih.govacs.orgmdpi.comrsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate the structural features of derivatives of this compound with their biological activity. nih.govnih.govacs.orgmdpi.com By building a computational model based on a set of synthesized and tested compounds, the activity of virtual, yet-to-be-synthesized derivatives can be predicted. This allows researchers to prioritize the synthesis of the most promising candidates, saving time and resources.

Molecular docking simulations can be used to predict how derivatives of the title compound might bind to a specific biological target, such as an enzyme active site. mdpi.comnih.govnih.gov This provides insights into the key intermolecular interactions responsible for binding and can guide the design of more potent and selective inhibitors.

Furthermore, density functional theory (DFT) calculations can be used to predict the reactivity of this compound and its derivatives. For example, the energies of different transition states can be calculated to predict the most likely outcome of a reaction or to understand the regioselectivity of a particular transformation.

| Computational Method | Application to this compound Research |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity of virtual derivatives, guiding lead optimization in drug discovery. nih.govnih.govacs.orgmdpi.com |

| Molecular Docking | Elucidating binding modes to biological targets, designing more potent and selective ligands. mdpi.comnih.govnih.gov |

| Density Functional Theory (DFT) | Predicting reactivity, understanding reaction mechanisms, and predicting spectroscopic properties. |

Q & A

Q. Key Considerations :

- Stirring efficiency and reagent dryness significantly impact yield.

- Reaction progress can be monitored via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).

Q. Example Protocol :

| Reagent | Amount | Role |

|---|---|---|

| 2-(propan-2-yloxy)bromobenzene | 5 mmol | Substrate |

| Paraformaldehyde | 10 mmol | Formyl source |

| MgCl₂ | 6 mmol | Lewis acid |

| Et₃N | 12 mmol | Base |

| THF | 30 mL | Solvent |

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

Answer:

The isopropyloxy group acts as an electron-donating group (EDG) via resonance, directing electrophiles to the ortho and para positions. However, steric hindrance from the bulky isopropyl group often favors para substitution. Computational studies (e.g., DFT) reveal:

Q. Experimental Validation :

Basic: What spectroscopic techniques are used to characterize this compound?

Answer:

- ¹H/¹³C NMR :

- Aldehyde proton: δ ~10.2 ppm (singlet).

- Isopropyloxy group: δ 1.3 ppm (doublet, CH₃) and δ 4.6 ppm (septet, OCH(CH₃)₂).

- IR Spectroscopy :

- Strong C=O stretch at ~1680 cm⁻¹.

- C-O-C stretch at ~1250 cm⁻¹.

- X-ray Crystallography :

- Confirms planar aromatic ring and intramolecular H-bonding (O···O distance: ~2.64 Å).

Advanced: How does the isopropyloxy group influence its reactivity in metal-catalyzed cross-coupling reactions?

Answer:

The group enhances chelation with transition metals (e.g., Pd, Cu), facilitating Suzuki-Miyaura or Ullmann couplings. Key observations:

Q. Optimized Conditions :

| Parameter | Value |

|---|---|

| Catalyst | Pd(dba)₂ (2 mol%) |

| Ligand | XPhos (4 mol%) |

| Solvent | DMF/H₂O (9:1) |

| Temperature | 100°C |

Basic: What are its primary applications in pharmaceutical research?

Answer:

Q. Case Study :

- Anti-inflammatory derivatives : this compound-Schiff bases show COX-2 inhibition (IC₅₀ = 1.2 μM).

Advanced: How can computational modeling optimize its use in asymmetric catalysis?

Answer:

Molecular docking and MD simulations predict binding affinities to chiral catalysts (e.g., BINOL-phosphates). For example:

- Enantioselective aldol reactions : DFT calculations identify optimal catalyst configurations (ΔΔG‡ < 2 kcal/mol).

- Transition-state analysis : Bulky isopropyloxy groups stabilize Re-face attack (ee >90%).

Basic: What safety precautions are required for handling?

Answer:

- PPE : Gloves, goggles, and lab coat.

- Ventilation : Use fume hood due to volatile aldehyde emissions.

- Storage : Inert atmosphere, away from amines (risk of imine formation).

Q. First Aid :

- Skin contact: Wash with 10% ethanol/water solution.

Advanced: How to resolve contradictory data in its reaction kinetics?

Answer:

Contradictions often arise from solvent polarity or trace moisture. Mitigation strategies:

- Kinetic profiling : Use stopped-flow UV-Vis to monitor intermediates.

- Control experiments : Compare anhydrous vs. wet conditions (e.g., THF with 0.1% H₂O reduces rate by 40%).

Basic: What are common purification challenges?

Answer:

- Recrystallization : Use hexane/ethyl acetate (gradient cooling) to isolate pure crystals (mp 78–80°C).

- Column chromatography : Silica gel (230–400 mesh) with 5% EtOAc/hexane eluent.

Advanced: Can it act as a photosensitizer in photodynamic therapy (PDT)?

Answer:

Preliminary studies suggest singlet oxygen (¹O₂) generation under UV light (ΦΔ = 0.15). Modifications (e.g., adding heavy atoms like Br) enhance intersystem crossing efficiency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.